molecular formula C17H11N3O2S2 B2956067 (Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one CAS No. 307324-96-5

(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one

Cat. No.: B2956067
CAS No.: 307324-96-5
M. Wt: 353.41
InChI Key: MPEPMCNOUMKITO-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2-oxoindolin-3-ylidene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a synthetic compound with potential pharmacological applications. This compound is also known as OTZ and is a thiazolidinone derivative. OTZ has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticancer Activity

The synthesis of novel derivatives of the compound has shown significant inhibitory activity against carbonic anhydrase isoforms, particularly those associated with tumors (hCA II and IX). These derivatives have demonstrated potent anti-proliferative activity against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. One specific derivative induced apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent (Eldehna et al., 2017).

Anticonvulsant and CNS Depressant Activity

Derivatives of this compound have been evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. The research revealed that these derivatives possess significant CNS depressant activity and offer protection in maximal electroshock seizure (MES) tests, indicating their potential as anticonvulsant agents (Nikalje et al., 2015).

Antibacterial Activity

A series of derivatives have been synthesized and evaluated for their antibacterial activity. The research found that these compounds exhibit activity generally against Gram-positive bacterial strains, with some derivatives showing MIC values as low as 3.91 mg/L. The presence of electron-withdrawing substituents on the phenyl ring was found to be favorable for antibacterial activity (Trotsko et al., 2018).

Anti-inflammatory Agents

Novel derivatives have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, highlighting their potential as therapeutic agents for inflammation-related conditions (Nikalje et al., 2015).

Antimicrobial Activity

Derivatives of this compound have been screened for their antimicrobial activities against a variety of bacterial and fungal strains. Some compounds were found to have significant activity, suggesting their potential use as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

A study on thiazol-4-ones, a class related to the compound , revealed inhibitory activity against xanthine oxidase, a key enzyme involved in oxidative stress and inflammation. This research suggests potential applications in managing conditions associated with oxidative stress (Smelcerovic et al., 2015).

Properties

IUPAC Name

3-(3-anilino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-15-13(11-8-4-5-9-12(11)18-15)14-16(22)20(17(23)24-14)19-10-6-2-1-3-7-10/h1-9,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIWMHVCJNTUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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